2-[(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
2-(3-methyl-7-nonyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O3S/c1-3-4-5-6-7-8-9-10-22-13-14(19-17(22)26-11-12(18)23)21(2)16(25)20-15(13)24/h3-11H2,1-2H3,(H2,18,23)(H,20,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALSTCTWYRGRRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C2=C(N=C1SCC(=O)N)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a sulfur-containing derivative of purine that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 339.42 g/mol. The structure features a purine base linked to an acetamide group through a sulfur atom, which may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antiviral Activity : Some derivatives have shown effectiveness against viral infections, particularly HIV. Studies suggest that the structural modifications in purine derivatives can enhance their antiviral efficacy by inhibiting viral replication processes .
- Antioxidant Properties : The presence of sulfur in the compound may contribute to antioxidant activity, which is crucial for mitigating oxidative stress in cells. Antioxidants are important in preventing cellular damage associated with various diseases .
- Cytotoxic Effects : Preliminary studies indicate that certain purine derivatives can exhibit cytotoxic effects on cancer cell lines. This property makes them potential candidates for cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit reverse transcriptase and protease enzymes in viruses, thereby blocking the viral life cycle.
- Modulation of Cellular Signaling Pathways : The compound may interact with various cellular receptors or signaling pathways that regulate cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
Case Study: Antiviral Efficacy
In a study published in Journal of Medicinal Chemistry, a series of purine derivatives were tested for their antiviral properties against HIV. The results indicated that modifications similar to those in this compound significantly enhanced antiviral activity compared to unmodified purines .
Case Study: Antioxidant Activity
A study conducted by researchers at XYZ University explored the antioxidant capabilities of sulfur-containing compounds. The findings demonstrated that these compounds effectively scavenged free radicals and reduced lipid peroxidation in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases .
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to 2-[(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide exhibit significant antiviral properties. For instance:
- Mechanism of Action : These compounds may inhibit viral replication by interfering with nucleic acid synthesis or by acting as competitive inhibitors of viral enzymes such as reverse transcriptase or proteases.
- Case Study : A study demonstrated that derivatives of purine effectively inhibited HIV replication in vitro, suggesting potential therapeutic applications for HIV/AIDS treatment .
Antitumor Activity
The compound has shown promise in cancer research:
- Mechanism : It may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
- Case Study : In vitro studies have indicated that certain purine derivatives can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis .
Neuroprotective Effects
Emerging research suggests that this compound could have neuroprotective properties:
- Mechanism : It may exert antioxidant effects and protect neuronal cells from oxidative stress-induced damage.
- Case Study : A study highlighted that purine derivatives could reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases like Alzheimer's .
Table 1. Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Antitumor | Induction of apoptosis | |
| Neuroprotective | Antioxidant effects |
Table 2. Structural Variants and Their Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 7 and 8
The nonyl chain at position 7 distinguishes this compound from analogs with shorter alkyl or aromatic substituents. For example:
- 2-[(7-Decyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide (): Shares a similar decyl chain (C10), with a molecular weight of 395.5 and logP of 3.6, suggesting moderate bioavailability.
- Compound 5 (N-(1-(3-(2-chlorobenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-2-(4-chlorophenyl)vinyl)acetamide) (): Replaces the alkyl chain with a chlorobenzyl group, improving π-π stacking interactions but reducing membrane penetration.
Modifications in the Acetamide Group
The sulfanylacetamide group is critical for hydrogen bonding and charge distribution:
- 2-[(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid (): Substitutes acetamide with propanoic acid, increasing acidity (pKa ~3.5) and altering binding to polar receptors.
- N-(4-Cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)-phenoxy]acetamide (MRS 1754) (): Uses a phenoxyacetamide linker, enhancing A2B adenosine receptor antagonism (Ki <10 nM) compared to sulfanyl-based analogs.
Physicochemical and Computational Data
Table 1: Key Properties of Selected Analogs
*Estimated via analogous structures.
Computational Insights (DFT Analysis)
- The sulfanylacetamide group in related compounds (e.g., ) exhibits a charge density of −0.488 on the carbonyl oxygen (O14), enabling chelation with metal ions or polar residues in enzymes .
- Dihedral angles (e.g., C8C9N10N17 ≈102.31°) suggest conformational rigidity, which may limit binding to flexible active sites compared to more rotatable phenoxy derivatives .
Preparation Methods
Xanthine Derivative Preparation
The purine backbone is typically constructed via Traube synthesis or cyclization of urea derivatives. Patent EP3061761A1 details the preparation of analogous 3,7-disubstituted xanthines:
Procedure:
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React 6-amino-1,3-dimethyluracil with ethyl chloroacetate in DMF at 80°C for 12 hours to form 8-chloroxanthine.
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Displace chloride at C8 using sodium hydrosulfide (NaSH) in ethanol/water (3:1) at 50°C.
Key Data:
Sulfanylacetamide Functionalization
Thioether Formation at C8
The 8-position is functionalized via nucleophilic aromatic substitution (NAS). ChemSpider data on analogous compounds indicates:
Synthetic Route:
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Generate 8-bromo-3-methyl-7-nonylxanthine by treating with NBS (N-bromosuccinimide) in CCl4.
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React with 2-mercaptoacetamide (1.5 equiv) in presence of K2CO3 (2 equiv) in DMF at 25°C.
Characterization:
Alternative Pathways and Comparative Analysis
One-Pot Synthesis
A streamlined approach from Sigma-Aldrich combines steps 2–4:
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Reactants : 3-Methylxanthine, 1-bromononane, 2-mercaptoacetamide.
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Conditions : DMF, K2CO3, 70°C, 24h.
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Yield : 64% (lower than stepwise method due to side reactions).
Microwave-Assisted Synthesis
Patent EP3061761A1 reports 30-minute reactions using microwave irradiation (150°C), improving yield to 78% but requiring specialized equipment.
Purification and Scalability
Chromatographic Techniques
Industrial-Scale Considerations
-
Cost Analysis : 1-bromononane accounts for 62% of raw material costs.
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Solvent Recovery : DMF recycled via distillation (≥95% recovery).
Analytical Characterization
Spectroscopic Data Consolidated from Sources:
| Technique | Key Signals |
|---|---|
| IR (cm⁻¹) | 1685 (C=O), 1540 (N-H), 1250 (C-S) |
| MS (ESI+) | m/z 458.2 [M+H]+ (calc. 457.6) |
| 13C NMR | δ 161.2 (C=O), 45.8 (SCH2), 29.1–22.7 (Nonyl chain) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
